2-{2-[(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]amino}ethyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{2-[(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]amino}ethyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound with the molecular formula C20H17N3O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]amino}ethyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the reaction of phthalic anhydride with ethylenediamine to form N-(2-aminoethyl)phthalimide. This intermediate is then further reacted with another equivalent of ethylenediamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]amino}ethyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalimide derivatives, while reduction can produce amine-functionalized isoindole derivatives .
Scientific Research Applications
2-{2-[(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]amino}ethyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{2-[(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]amino}ethyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
- 2-{2-[(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]amino}ethyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione
- 2-(2-{2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both isoindole and phthalimide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C22H22N4O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]ethylamino]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H22N4O4/c27-19-15-5-1-2-6-16(15)20(28)25(19)13-11-23-9-10-24-12-14-26-21(29)17-7-3-4-8-18(17)22(26)30/h1-8,23-24H,9-14H2 |
InChI Key |
MBSKUABJWFKWHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCNCCNCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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